molecular formula C15H14Cl2FNO2S B2497242 2-(2-chloro-6-fluorophenyl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide CAS No. 2034403-69-3

2-(2-chloro-6-fluorophenyl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide

Cat. No. B2497242
CAS RN: 2034403-69-3
M. Wt: 362.24
InChI Key: GLQKRSAVWHTDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C15H14Cl2FNO2S and its molecular weight is 362.24. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Bioactivation

Chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor undergo complex metabolic processes in both human and rat liver microsomes. These compounds are metabolized into various intermediates, which are further bioactivated into potentially carcinogenic products. The study by Coleman et al. (2000) delves into the comparative metabolism of these herbicides, shedding light on the metabolic activation pathways that might be relevant to similar chloroacetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Impact and Soil Interactions

The environmental behavior of chloroacetamide herbicides is influenced by soil properties and agricultural practices. Banks and Robinson (1986) investigated the soil reception and activity of acetochlor, alachlor, and metolachlor, highlighting how these herbicides interact with soil and affect agricultural crops. Such studies are critical for understanding the environmental impact of chloroacetamide compounds and devising strategies for their safe use (Banks & Robinson, 1986).

Potential for Pharmaceutical Applications

Chloroacetamide derivatives are also explored for their potential pharmaceutical applications. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, demonstrating their potential in light harvesting efficiency and as photosensitizers in dye-sensitized solar cells. These findings open avenues for the application of chloroacetamide derivatives in photovoltaic efficiency and ligand-protein interactions, which could be relevant to the compound (Mary et al., 2020).

Inhibition Mechanisms in Biological Systems

Chloroacetamide herbicides also serve as models to study inhibition mechanisms within biological systems. Weisshaar and Böger (1989) examined the inhibition of fatty acid synthesis by chloroacetamide in the green alga Scenedesmus Acutus, providing insights into the biochemical pathways affected by these compounds. Understanding such mechanisms can contribute to the development of targeted herbicides with minimal environmental impact (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2FNO2S/c1-21-12(13-5-6-14(17)22-13)8-19-15(20)7-9-10(16)3-2-4-11(9)18/h2-6,12H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQKRSAVWHTDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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